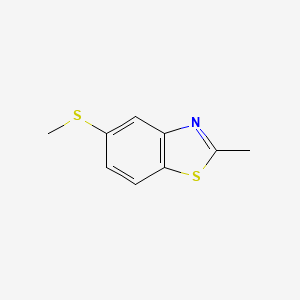

2-Methyl-5-methylthio-benzothiazole

Vue d'ensemble

Description

2-Methyl-5-methylthio-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure. This particular compound is characterized by the presence of a methyl group and a methylthio group attached to the benzothiazole ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-methylthio-benzothiazole typically involves the reaction of 2-mercaptoaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptoaniline attacks the methyl iodide, resulting in the formation of the methylthio group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the desired product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methylthio group at position 2 undergoes displacement with various nucleophiles under mild conditions. This reactivity is facilitated by the electron-withdrawing effects of the benzothiazole ring and the activating role of the adjacent cyano or imino groups in derivatives.

Key Reaction Conditions and Products

Mechanistic Insight :

The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient benzothiazole ring polarizes the C–S bond, making the methylthio group a leaving group. The nucleophile attacks the electrophilic carbon, displacing the -SMe group. Potassium carbonate acts as a base to deprotonate the nucleophile and stabilize intermediates .

Oxidation and Reduction Potential

While direct experimental data on oxidation or reduction of 2-methyl-5-methylthio-benzothiazole is limited in the reviewed literature, analogous benzothiazole derivatives suggest plausible reactivity:

-

Oxidation : The methylthio group may oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like H₂O₂ or m-CPBA .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) could reduce the thiazole ring or nitro groups (if present) to amines .

Functional Group Compatibility

The benzothiazole core remains stable under the following conditions:

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research indicates that MMBT exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains such as Bacillus subtilis and Escherichia coli, as well as fungi like Candida albicans. In a study evaluating derivatives of 2-mercaptobenzothiazole, compounds similar to MMBT demonstrated potent activity against these pathogens, making them promising candidates for developing new antimicrobial agents .

Antitumor Activity

MMBT derivatives have also been investigated for their antitumor potential. A series of novel benzothiazole compounds were synthesized and tested against human cancer cell lines, including HeLa cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that MMBT could be a valuable scaffold in anticancer drug discovery .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Studies have reported that MMBT derivatives can reduce inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases. Compounds similar to MMBT were evaluated for their effectiveness in reducing carrageenan-induced edema in rats, showing moderate to significant anti-inflammatory activity .

Dyes and Pigments

MMBT is utilized in the synthesis of dyes, particularly cyanine dyes that are used in photography and solar cell technologies. Its structure allows it to function as a photosensitizer, which is critical in dye-sensitized solar cells (DSSCs). The incorporation of MMBT into dye formulations enhances light absorption properties, thereby improving the efficiency of solar energy conversion .

Polymer Additives

In material science, MMBT serves as an additive in polymers to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the durability and longevity of materials used in various industrial applications.

Agricultural Applications

MMBT has been explored as a biocide in agricultural settings. Its derivatives have been tested for efficacy against plant pathogens and pests, demonstrating potential as a sustainable alternative to conventional pesticides. The compound's ability to inhibit certain enzymes critical to pathogen survival makes it a candidate for developing eco-friendly agricultural products .

Case Studies

- Antimicrobial Efficacy : A study conducted on various 2-mercaptobenzothiazole derivatives revealed that those with methyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in optimizing biological activity .

- Cancer Research : In vitro studies on synthesized MMBT derivatives showed promising results against cervical cancer cells (HeLa), with some compounds achieving over 80% inhibition of cell viability at specific concentrations. This highlights the potential of MMBT as a lead compound for further development in cancer therapeutics .

- Solar Energy Applications : Research into the use of MMBT-based dyes in DSSCs demonstrated improved efficiency metrics compared to traditional dye formulations. The findings suggest that MMBT's unique chemical properties can be harnessed to enhance solar energy technologies .

Mécanisme D'action

The mechanism of action of 2-Methyl-5-methylthio-benzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including oxidative stress pathways and enzyme inhibition, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

2-Methylbenzothiazole: Lacks the methylthio group, making it less reactive in certain chemical reactions.

2-Mercaptobenzothiazole: Contains a thiol group instead of a methylthio group, leading to different reactivity and applications.

2-Hydroxybenzothiazole: Contains a hydroxyl group, which alters its chemical properties and applications.

Uniqueness: 2-Methyl-5-methylthio-benzothiazole is unique due to the presence of both a methyl and a methylthio group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

Overview

2-Methyl-5-methylthio-benzothiazole is a member of the benzothiazole family, characterized by its unique structure that includes both a methyl group and a methylthio group. This compound has garnered significant attention within the scientific community due to its diverse biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

The chemical structure of this compound contributes to its biological activity. The presence of the methylthio group enhances its reactivity and interaction with biological targets compared to simpler benzothiazole derivatives.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzothiazole | Basic structure without substituents | Moderate antifungal activity |

| 2-Methylbenzothiazole | Methyl group at position 2 | Enhanced antifungal properties |

| 5-Chloro-benzothiazole | Chlorine substituent at position 5 | Stronger herbicidal activity |

| This compound | Methyl and methylthio groups | Enhanced biological activity across various assays |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that benzothiazole derivatives can influence multiple cellular processes, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against bacterial strains and fungi. It has been shown to disrupt microbial cell membranes and inhibit metabolic pathways essential for microbial growth .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer potential by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

- Environmental Impact : As a degradation product of certain biocides, it has been studied for its persistence in the environment and potential toxicity to aquatic organisms .

Case Studies and Research Findings

- Antimicrobial Efficacy Against Bacterial Strains :

- Antifungal Activity :

- Toxicological Studies :

Propriétés

IUPAC Name |

2-methyl-5-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCBZKUWJRXHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449627 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68386-29-8 | |

| Record name | 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.